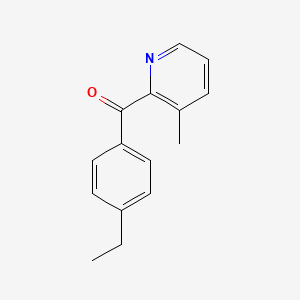

2-(4-Ethylbenzoyl)-3-methylpyridine

Description

2-(4-Ethylbenzoyl)-3-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at position 3 and a 4-ethylbenzoyl group at position 2. Its molecular formula is C15H15NO, with a molecular weight of 225.29 g/mol (inferred from structural analogs in and synthesis guidelines in ).

Properties

IUPAC Name |

(4-ethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-6-8-13(9-7-12)15(17)14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCRGIGYRFCVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245741 | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-19-7 | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methylpyridine+4-ethylbenzoyl chlorideAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a solvent such as dichloromethane can help dissolve the reactants and facilitate the reaction. Post-reaction, the product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(4-Ethylbenzoyl)-3-carboxypyridine.

Reduction: this compound alcohol.

Substitution: 2-(4-Ethylbenzoyl)-3-nitropyridine.

Scientific Research Applications

2-(4-Ethylbenzoyl)-3-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tebufenozide (N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide)

Tebufenozide (C19H24N2O3; MW 328.41 g/mol) is a pesticide containing a 4-ethylbenzoyl group linked to a hydrazide moiety (–7). Unlike 2-(4-ethylbenzoyl)-3-methylpyridine, tebufenozide’s biological activity arises from its hydrazide structure, which mimics insect molting hormones. Key differences include:

- Solubility: The hydrazide group in tebufenozide enhances hydrogen bonding, increasing aqueous solubility compared to the lipophilic pyridine core of this compound.

- Applications: Tebufenozide is a commercial insecticide, while this compound remains a research chemical with undocumented pesticidal activity .

2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

This pyridine derivative (C21H17N3O; MW 335.38 g/mol) features ethoxy, cyano, and aryl substituents (). Compared to this compound:

- Electronic Effects: The cyano group is strongly electron-withdrawing, while the ethylbenzoyl group in the target compound offers moderate electron withdrawal with steric bulk.

- Biological Activity: The ethoxy and cyano substituents in the former compound correlate with antifungal and antiarrhythmic properties, suggesting that this compound’s bioactivity (if any) may depend on its unique substitution pattern .

3-Methylpyridine (Picoline)

3-Methylpyridine (C6H7N; MW 93.13 g/mol) is a simpler analog lacking the benzoyl group. –3 highlights its formation via imine condensation of acrolein under ambient conditions. Key contrasts include:

- Reactivity : The benzoyl group in this compound may undergo electrophilic substitution or participate in π-π stacking interactions, unlike 3-methylpyridine, which primarily undergoes nucleophilic reactions.

- Synthesis : 3-Methylpyridine forms via gas-phase imine pathways, whereas the target compound likely requires Friedel-Crafts acylation or cross-coupling for benzoyl introduction .

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthetic Pathways : suggests discontinuation of this compound, possibly due to challenges in large-scale synthesis. Analogous compounds (e.g., 2-(4-ethylbenzoyl)pyridine in ) may guide its preparation via benzoylation of 3-methylpyridine.

- Reactivity: The benzoyl group’s electron-withdrawing nature could stabilize charge-transfer complexes, as seen in tebufenozide’s hormone-mimicking activity .

- Environmental Relevance : –3 demonstrates that simpler pyridines like 3-methylpyridine form under ambient conditions, but the target compound’s environmental fate remains unstudied.

Biological Activity

Overview

2-(4-Ethylbenzoyl)-3-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H13NO

- Molecular Weight : 199.25 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various fungal strains, including Candida albicans. The compound appears to disrupt fungal cell wall integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Candida albicans | 32 µg/mL | Disruption of cell wall integrity |

| Candida glabrata | 64 µg/mL | Inhibition of ergosterol biosynthesis |

| Saccharomyces cerevisiae | 16 µg/mL | Induction of oxidative stress responses |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Case Study: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : It has been suggested that this compound interacts with cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Comparative Studies

Comparative analyses with structurally similar compounds have shown that this compound possesses unique properties that enhance its biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-(3,4-Dimethylbenzoyl)-2-methylpyridine | Low | Moderate |

| 3-(2-Chlorobenzoyl)-4-methylpyridine | High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.